molecular formula C28H26N4O4 B2782197 N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide CAS No. 941954-70-7

N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide

Cat. No.: B2782197
CAS No.: 941954-70-7
M. Wt: 482.54
InChI Key: ZQGRBNXJBZRKDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide is a complex organic compound that features a combination of benzo[d][1,3]dioxole, phenylpiperazine, and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole and quinoline intermediates. These intermediates are then coupled using appropriate reagents and conditions to form the final compound. Common reagents used in these reactions include oxalyl chloride, N,N-dimethylformamide, and tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens and nucleophiles. The conditions for these reactions can vary widely depending on the desired outcome, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing groups, while reduction could produce a more hydrogenated version of the compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving its molecular targets.

    Medicine: It has potential as a therapeutic agent for treating various diseases, particularly those involving the central nervous system.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of benzo[d][1,3]dioxole, phenylpiperazine, and quinoline. Examples include:

    Benzo[d][1,3]dioxole derivatives: Compounds with similar structural features but different substituents on the dioxole ring.

    Phenylpiperazine derivatives: Compounds with variations in the piperazine ring or the attached phenyl group.

    Quinoline derivatives: Compounds with different substituents on the quinoline ring.

Uniqueness

What sets N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide apart is its unique combination of these three moieties, which can confer distinct biological and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O4/c33-27(29-21-10-11-23-25(17-21)36-19-35-23)18-34-24-8-4-5-20-9-12-26(30-28(20)24)32-15-13-31(14-16-32)22-6-2-1-3-7-22/h1-12,17H,13-16,18-19H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGRBNXJBZRKDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC(=O)NC5=CC6=C(C=C5)OCO6)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.